![molecular formula C21H18ClOP B12553543 Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane CAS No. 143554-45-4](/img/structure/B12553543.png)
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a chloro group, a triphenylphosphine moiety, and a prop-2-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with prop-2-yn-1-ol in the presence of a chlorinating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common chlorinating agents include thionyl chloride or phosphorus trichloride. The reaction proceeds as follows:
Step 1: Triphenylphosphine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: Prop-2-yn-1-ol is added to the solution.
Step 3: The chlorinating agent is added dropwise to the reaction mixture while maintaining a low temperature.
Step 4: The reaction mixture is stirred for several hours until completion.
Step 5: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control of temperature and pressure. The product is then purified using industrial-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as primary amines or thiols are used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Substituted phosphines with various functional groups.
Scientific Research Applications
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The prop-2-yn-1-yloxy group provides additional reactivity, allowing the compound to engage in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler analog without the prop-2-yn-1-yloxy group.
Chloro(diphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane: A similar compound with diphenyl groups instead of triphenyl.
Chloro(triphenyl)[(ethynyl)oxy]-lambda~5~-phosphane: A compound with an ethynyl group instead of prop-2-yn-1-yloxy.
Uniqueness
Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
143554-45-4 |
|---|---|
Molecular Formula |
C21H18ClOP |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
chloro-triphenyl-prop-2-ynoxy-λ5-phosphane |
InChI |
InChI=1S/C21H18ClOP/c1-2-18-23-24(22,19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h1,3-17H,18H2 |
InChI Key |
HYVKILKOGXHGON-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


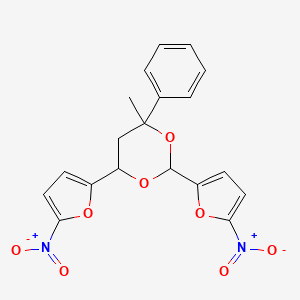
![Bicyclo[2.2.1]heptan-1-ol, 3,3-dimethyl-2-methylene-, (1R,4R)-](/img/structure/B12553475.png)
![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
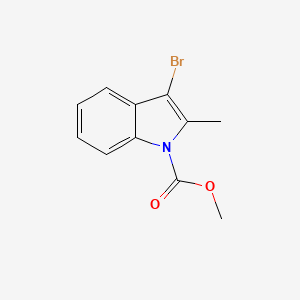
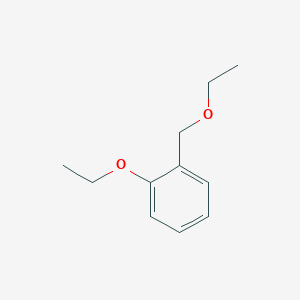


![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)
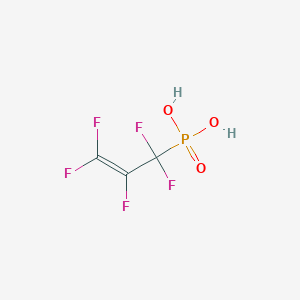

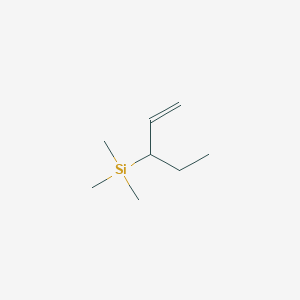
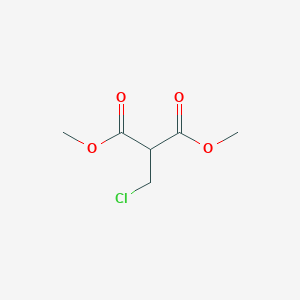
![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![3-[(S)-Trichloroethenesulfinyl]-L-alanine](/img/structure/B12553546.png)
